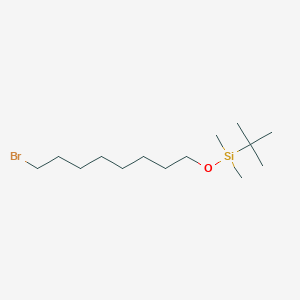
8-bromooctoxy-tert-butyl-dimethylsilane
Overview
Description
Silane, (8-bromooctyl)oxydimethyl- is a specialized organosilicon compound It is characterized by the presence of a bromooctyl group attached to a silane moiety, which is further substituted with tert-butyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (8-bromooctyl)oxydimethyl- typically involves the reaction of a bromooctyl alcohol with a silane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the silane bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of Silane, (8-bromooctyl)oxydimethyl- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Silane, (8-bromooctyl)oxydimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the silicon atom.
Hydrolysis: In the presence of water, the silane bond can be hydrolyzed, leading to the formation of silanols.
Common Reagents and Conditions
Common reagents used in the reactions of Silane, (8-bromooctyl)oxydimethyl- include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from the reactions of Silane, (8-bromooctyl)oxydimethyl- depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted silanes, while hydrolysis can produce silanols.
Scientific Research Applications
Silane, (8-bromooctyl)oxydimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound can be used in the modification of biomolecules and surfaces for biological studies.
Industry: The compound is used in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which Silane, (8-bromooctyl)oxydimethyl- exerts its effects involves the interaction of the silane moiety with various molecular targets. The bromooctyl group can participate in substitution reactions, while the silane bond can undergo hydrolysis and condensation reactions. These interactions can lead to the formation of new chemical bonds and the modification of surfaces and materials .
Comparison with Similar Compounds
Similar Compounds
- Silane, (8-chlorooctyl)oxydimethyl-
- Silane, (8-iodooctyl)oxydimethyl-
- Silane, (8-fluorooctyl)oxydimethyl-
Uniqueness
Silane, (8-bromooctyl)oxydimethyl- is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. The bromine atom can be easily substituted, making the compound a versatile intermediate in the synthesis of various derivatives .
Properties
CAS No. |
96045-13-5 |
|---|---|
Molecular Formula |
C14H31BrOSi |
Molecular Weight |
323.38 g/mol |
IUPAC Name |
8-bromooctoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H31BrOSi/c1-14(2,3)17(4,5)16-13-11-9-7-6-8-10-12-15/h6-13H2,1-5H3 |
InChI Key |
VLSOGEVAESAEEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCBr |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
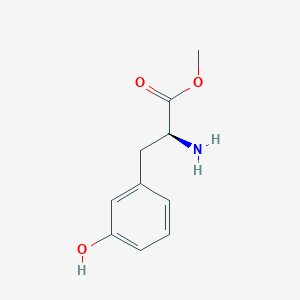

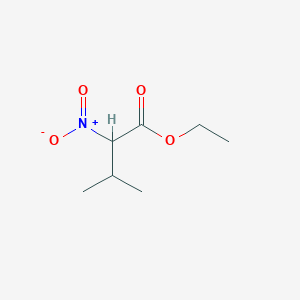
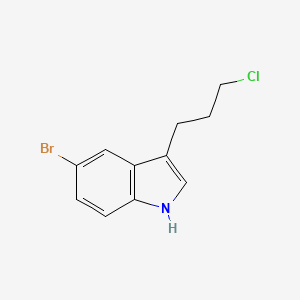




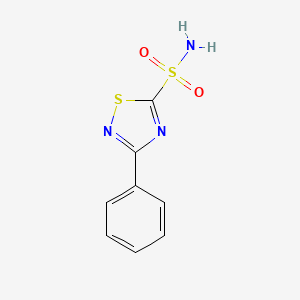


![4-phenyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B8678562.png)


